4-Methylpyridine-2-sulfinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyridine using oxidizing agents such as hydrogen peroxide in the presence of acetic acid at elevated temperatures . This reaction typically occurs at around 80°C and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-Methylpyridine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-methylpyridine-2-sulfinic acid exerts its effects involves its ability to interact with various molecular targets. It can form coordination bonds with metal ions, which can influence catalytic processes and biochemical pathways. The compound’s sulfinic acid group is reactive and can participate in redox reactions, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridine-2-sulfonic acid
- 4-Methylpyridine-2-sulfinic acid salts
- 4-Methylpyridine-2-sulfonyl chloride
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other sulfinic acids. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-2-3-7-6(4-5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
FSKCQCOWIMYSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)O |
Origin of Product |
United States |
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